molecular formula C23H19N3O4 B11316098 2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Cat. No.: B11316098
M. Wt: 401.4 g/mol
InChI Key: GKTWJCZTAZUSMR-UHFFFAOYSA-N
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Description

2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of an oxadiazole ring, a phenoxy group, and a phenylacetamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.

    Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be synthesized by reacting an amine with an acylating agent, such as an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols can be used.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes and as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-1,3-benzothiazole
  • 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
  • (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and phenoxy group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-[3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C23H19N3O4/c1-28-20-13-6-5-12-19(20)23-25-22(26-30-23)16-8-7-11-18(14-16)29-15-21(27)24-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27)

InChI Key

GKTWJCZTAZUSMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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